1-[3-(mesityloxy)propyl]-1H-imidazole
Description
Properties
IUPAC Name |
1-[3-(2,4,6-trimethylphenoxy)propyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-12-9-13(2)15(14(3)10-12)18-8-4-6-17-7-5-16-11-17/h5,7,9-11H,4,6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYBSQMFVVVWJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCCN2C=CN=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199996 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, synthesis methods, yields, and physicochemical properties based on the evidence provided:
Key Observations:
Substituent Effects on Yield :
- Electron-donating groups (e.g., methoxy in ) often result in higher yields (86%) due to enhanced stability during synthesis.
- Bulky or polar substituents (e.g., dihydroxybenzoyl in ) reduce yields (16–29%), likely due to steric hindrance or side reactions.
Physicochemical Properties: Silyl-substituted derivatives (e.g., trimethoxysilylpropyl in ) exhibit applications in hybrid materials, with molecular weights ~274–300 g/mol and densities ~1.005 g/mL. Chlorophenoxy derivatives (e.g., ) may exhibit reduced solubility in polar solvents compared to methoxy analogs.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-[3-(mesityloxy)propyl]-1H-imidazole, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves alkylation of imidazole with 3-(mesityloxy)propyl halides. Key steps include:
- Catalyst selection : Acidic conditions (e.g., H₃PO₄) promote imidazole alkylation, as seen in analogous mesityl-substituted imidazoles .
- Reflux conditions : Heating under reflux (e.g., in methanol or DMF) ensures complete reaction, with yields improved by controlled temperature (80–100°C) .
- Purification : Column chromatography or recrystallization is critical for isolating the pure product. For example, silica gel chromatography with ethyl acetate/hexane eluents achieves >95% purity .
- Data Note : Reported yields for similar compounds range from 60–75%, with lower yields attributed to competing side reactions (e.g., over-alkylation) .
Q. Which analytical techniques are most effective for characterizing structural purity and substituent effects in this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the mesityloxypropyl substitution pattern. Aromatic protons in the mesityl group appear as singlets (δ 6.7–7.1 ppm), while imidazole protons resonate at δ 7.2–7.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 285.17) .
- Elemental Analysis : Matches calculated vs. experimental C, H, N percentages (e.g., C: 72.3%, H: 7.1%, N: 9.8%) to confirm purity .
Advanced Research Questions
Q. How does the mesityloxypropyl substituent influence biological activity compared to other alkyl/aryl groups on imidazole?
- Methodology :
- Comparative Assays : Test against analogues (e.g., benzyl or isopropyl substituents) in antimicrobial or enzyme inhibition assays.
- Structure-Activity Relationship (SAR) : The bulky mesityl group may enhance lipophilicity, improving membrane permeability, but reduce binding to hydrophilic targets .
- Data Contradiction : While some studies report enhanced antifungal activity with bulky substituents , others note reduced solubility as a limiting factor . Resolve via logP measurements and solubility profiling.
Q. What strategies address low yields or side products in large-scale synthesis?
- Optimization Approaches :
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in alkylation .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-reaction neutralization to prevent degradation .
- Flow Chemistry : Continuous flow systems reduce side reactions by precise temperature/residence time control, as demonstrated for similar imidazoles .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodology :
- Molecular Docking : Use software (AutoDock, Schrödinger) to simulate binding to enzymes (e.g., cytochrome P450). The mesityl group’s steric effects may block active-site access .
- MD Simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., solvation effects) .
Q. What are the stability profiles of 1-[3-(mesityloxy)propyl]-1H-imidazole under varying pH and temperature conditions?
- Experimental Design :
- Accelerated Degradation Studies : Incubate at pH 2–12 (37°C) and monitor via HPLC. Acidic conditions may hydrolyze the mesityloxypropyl linkage .
- Thermal Stability : TGA/DSC analysis reveals decomposition onset temperatures (e.g., >200°C for solid-state stability) .
Data Analysis & Contradiction Resolution
Q. How to reconcile conflicting reports on the compound’s solubility and bioavailability?
- Strategies :
- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) .
- Bioavailability Studies : Compare oral vs. intravenous administration in animal models to isolate first-pass metabolism effects .
Q. What statistical methods are recommended for analyzing dose-response data in biological assays?
- Approach :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
- ANOVA with Tukey’s Test : Identify significant differences between test groups (p < 0.05) .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield | 65–75% (optimized) | |
| ¹H NMR (CDCl₃) | δ 2.2 (s, 6H, CH₃), δ 6.7 (s, 2H, ArH) | |
| HRMS ([M+H]⁺) | 285.17 | |
| LogP (Predicted) | 3.2 ± 0.3 | |
| Thermal Decomposition | >200°C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
